molecular formula C30H28N4O7S B2692596 N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide CAS No. 896705-89-8

N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide

Cat. No. B2692596
CAS RN: 896705-89-8
M. Wt: 588.64
InChI Key: WXGFUNINYUBSHW-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide is a useful research compound. Its molecular formula is C30H28N4O7S and its molecular weight is 588.64. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of complex quinazolinone derivatives, including those structurally related to N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide, involves intricate chemical reactions. Studies such as those conducted by Chern et al. (1988) and others have detailed methods for creating various quinazolinone and quinazoline derivatives, highlighting the flexibility and adaptability of these compounds for different chemical modifications. These synthetic pathways often involve reactions with isocyanates, isothiocyanates, and other reagents to construct the core quinazoline ring system and introduce various functional groups (Chern et al., 1988; Kim, 1981).

Biological Activities and Potential Applications

Research into the biological activities of quinazolinone derivatives reveals their potential as therapeutic agents. Various studies have demonstrated the antitumor, antimicrobial, and antiviral properties of these compounds. For instance, Al-Suwaidan et al. (2016) have shown that certain benzyl-substituted quinazolinones exhibit significant antitumor activity, suggesting their potential in cancer therapy. Similarly, compounds evaluated by Zeng et al. (2016) for their bioactivities against plant pathogens indicate the versatility of quinazolinones in both medicinal and agricultural applications (Al-Suwaidan et al., 2016; Zeng et al., 2016).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O7S/c35-27(32-15-20-6-7-23-24(12-20)39-17-38-23)9-11-34-29(37)21-13-25-26(41-18-40-25)14-22(21)33-30(34)42-16-28(36)31-10-8-19-4-2-1-3-5-19/h1-7,12-14H,8-11,15-18H2,(H,31,36)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGFUNINYUBSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NCCC6=CC=CC=C6)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide

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